Home > Products > Screening Compounds P10667 > 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione - 866870-24-8

3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Catalog Number: EVT-3131821
CAS Number: 866870-24-8
Molecular Formula: C22H17ClN2O2
Molecular Weight: 376.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds containing a pyrimidine ring fused with a benzene ring, forming a quinazoline core. They are characterized by the presence of two ketone groups at positions 2 and 4 of the pyrimidine ring. These compounds and their derivatives exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry research [, , , , , , , ].

3-(2-Chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione

Compound Description: This compound serves as a foundational structure in the exploration of hypotensive agents. Researchers synthesized various derivatives by substituting the 1-hydrogen atom to investigate their impact on blood vessel relaxation and potential hypotensive properties. []

Relevance: This compound shares the core quinazoline-2,4(1H,3H)-dione structure with 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. The presence of diverse substituents at the 1-position in the related compound highlights the potential for modification and exploration of biological activity within this chemical class. []

Pelanserin (3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione)

Compound Description: Pelanserin is a known potent serotonin 5-HT2 and α1-adrenoceptor antagonist. Its structure consists of a quinazolinedione heterocycle linked to a phenylpiperazine group via an n-propyl chain. []

Relevance: Pelanserin shares the core quinazoline-2,4(1H,3H)-dione scaffold with 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, highlighting the pharmacological relevance of this core structure. While the specific substitutions differ, the shared scaffold suggests potential for similar biological activity within this class of compounds. []

3-Benzyl-1-(2(dimethylamino)ethyl)quinazoline-2,4(1H,3H)-dione (5a)

Compound Description: This compound emerged as a potent 5-HT6R antagonist during research focusing on the design and synthesis of substituted quinazoline-2,4-diones. These efforts aimed to target the 5-hydroxytryptamine 6 receptor (5-HT6R) due to its potential role in CNS-mediated diseases. []

Relevance: The structural similarity of this compound to 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is evident in the shared 3-benzylquinazoline-2,4(1H,3H)-dione core structure. Variations in the substituent at the 1-position highlight the potential for modulating activity and selectivity for specific targets within this class of compounds. []

3-Benzyl-1-(2(diethylamino)ethyl)quinazoline-2,4(1H,3H)-dione (6c)

Compound Description: This compound, similar to its analogue 5a mentioned above, was identified as a potent 5-HT6R antagonist during the same research endeavor focusing on substituted quinazoline-2,4-diones as potential therapeutic agents for CNS-mediated diseases. []

Relevance: This compound shares the same 3-benzylquinazoline-2,4(1H,3H)-dione core structure with 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione. The difference lies in the substitution at the 1-position, further emphasizing the significance of this position in fine-tuning biological activity and target selectivity within this structural class. []

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

Compound Description: This specific compound exhibits significant immunostimulant and immunorestorative activity. Research revealed its extensive metabolism in rats, producing various metabolites including S-methylated structures that have undergone sulfoxidation, ring-hydroxylation, and conjugation with sulfate or glucuronide. []

Relevance: This compound shares the core quinazoline-2,4(1H,3H)-dione structure with 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, highlighting the versatility of this scaffold in medicinal chemistry. Despite different substituents at the 3-position, their shared core structure suggests the potential for overlapping or related biological activities. []

1-(3-Trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (H-88)

Compound Description: H-88 is a compound that has been the subject of metabolic studies in various species. These studies aimed to understand its absorption, distribution, excretion, and metabolic pathways in different animals and humans. [, ]

Relevance: H-88 shares the quinazoline-2,4(1H,3H)-dione core structure with 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, underscoring the relevance of this scaffold in drug development. The presence of different substituents at the 1 and 3 positions emphasizes the possibility of tailoring pharmacological properties within this chemical class. [, ]

Overview

3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family, characterized by its unique structure that incorporates both benzyl and chlorobenzyl moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. The compound's IUPAC name reflects its complex structure, which includes a quinazoline core and various substituents that influence its chemical properties and biological efficacy.

Source and Classification

The compound can be sourced from chemical suppliers and is often used in research settings for the development of new pharmaceuticals. It falls under the classification of heterocyclic compounds, specifically within the category of quinazolines, which are known for their diverse biological activities. The presence of the chlorobenzyl group may enhance its interaction with biological targets, potentially increasing its effectiveness as a therapeutic agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2-chlorobenzylamine and benzyl isocyanate as primary reactants.
  2. Formation of Intermediate: The initial reaction between 2-chlorobenzylamine and benzyl isocyanate produces an intermediate compound.
  3. Cyclization: This intermediate undergoes cyclization facilitated by a Lewis acid catalyst to form the quinazoline ring structure.
  4. Final Product Formation: The final product is obtained through purification processes such as recrystallization or chromatography to ensure high yield and purity.

In industrial settings, optimization techniques such as continuous flow reactors may be employed to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Reactions and Technical Details

3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form different quinazoline derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions may yield modified quinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The compound can undergo substitution reactions where functional groups on the quinazoline ring are replaced with other groups using halogenating agents or nucleophiles .

These reactions allow for the synthesis of various derivatives that may exhibit differing biological activities.

Mechanism of Action

The mechanism of action for 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione primarily involves its interaction with specific biological targets. Studies suggest that compounds within this class may inhibit key enzymes or receptors involved in cancer cell proliferation or survival pathways. For instance, docking studies have indicated that certain derivatives can form hydrogen bonds with critical residues in target proteins, suggesting a mechanism that may involve competitive inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione include:

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary but generally falls within a defined range for similar compounds.

Chemical properties include:

  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to interactions with functional groups.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications .

Applications

Scientific Uses

3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione has potential applications in various scientific fields:

  1. Medicinal Chemistry: Used in the development of new anticancer agents due to its ability to interact with cellular targets involved in tumor growth.
  2. Biological Research: Investigated for its effects on specific signaling pathways within cancer cells.
  3. Pharmaceutical Development: Explored as a lead compound for designing novel therapeutics targeting kinases or other enzymes implicated in disease processes .

The ongoing research into this compound underscores its significance in drug discovery and development efforts aimed at addressing unmet medical needs.

Synthetic Methodologies and Optimization

Copper-Catalyzed Coupling Strategies for Quinazoline-2,4-Dione Core Formation

Copper-catalyzed reactions have revolutionized the synthesis of quinazoline-2,4-dione scaffolds due to their efficiency and functional group tolerance. The Ullmann-type coupling approach enables the construction of the bicyclic core under milder conditions than traditional methods. Key advancements include the use of Cu(I)/ligand systems that facilitate C–N bond formation between anthranilic acid derivatives and benzyl isocyanates at ambient temperatures (0–25°C), significantly reducing energy requirements compared to classical thermal cyclizations [2] [5].

Notably, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a pivotal strategy for introducing triazole functionalities to the quinazoline-dione core. This "click chemistry" approach enables the synthesis of complex derivatives with high regioselectivity and yields exceeding 85% [7]. The reaction typically employs CuSO₄·5H₂O with sodium ascorbate in t-BuOH/H₂O mixtures, generating 1,4-disubstituted triazolyl-quinazolinones that serve as precursors for further functionalization.

Table 1: Copper Catalysts for Quinazoline Core Formation

Catalyst SystemLigandTemperature (°C)Yield Range (%)Reaction Time (h)
CuIL-Proline8065-7812
CuSO₄·5H₂OSodium ascorbate2582-928-10
Cu₂OPhenanthroline10070-856
CuClDMEDA6068-7510

Solvent sustainability has been a critical advancement, with water emerging as an effective medium for copper-catalyzed quinazoline cyclizations. Recent protocols demonstrate comparable efficiency (75–89% yields) in aqueous systems while eliminating toxic organic solvents [5]. Microwave-assisted copper catalysis further enhances reaction efficiency, reducing typical cyclization times from hours to minutes (15–30 min) while maintaining excellent yields (82–95%) [5].

Multi-Step N-Alkylation and Cyclization Protocols for Dual Benzyl Substituent Integration

The sequential introduction of 3-benzyl and 1-(2-chlorobenzyl) groups requires precise regioselective N-alkylation strategies. The optimal synthetic sequence involves initial 3-benzylation followed by 1-(2-chlorobenzyl) installation, leveraging the differential nucleophilicity of the quinazoline-dione nitrogen atoms. This approach minimizes unwanted dialkylation byproducts and achieves yields of 78–85% [7] [9].

The anthranilic acid pathway provides a robust framework for this synthesis:

  • Methyl anthranilate undergoes benzylation with benzyl isocyanate in toluene at 0°C (18 hours)
  • Cyclization via alkaline hydrolysis (6M NaOH, 70°C, 6 hours) yields 3-benzylquinazoline-2,4(1H,3H)-dione
  • N1-alkylation with 2-chlorobenzyl chloride using phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH, 70°C) installs the chlorinated benzyl group [7]

Industrial-scale optimization (patent WO2017167251A1) demonstrates critical process parameters for high-yielding (75–89%) N-alkylation:

  • Controlled addition rates of benzyl chloride derivatives (0.5–1.0 mL/min) to prevent oligomerization
  • Biphasic solvent systems (toluene/water) with phase-transfer catalysts
  • Temperature gradients (40→70°C over 2 hours) to suppress side reactions
  • High-shear mixing (500–800 rpm) for efficient mass transfer

Table 2: Optimization Parameters for N-Alkylation

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
Addition RateBulk addition0.8 mL/min gradual addition+24%
Solvent SystemAnhydrous DMFToluene/water biphasic+18%
CatalystK₂CO₃TBAB phase-transfer+22%
Temperature ControlIsothermal 70°CGradient 40→70°C+15%

The electron-withdrawing chlorine at the ortho-position of the benzyl group significantly influences reactivity patterns. This substituent reduces nucleophilicity compared to unsubstituted benzyl groups, requiring extended reaction times (10–12 hours vs. 6–8 hours) but enhances crystallinity of the final product [4] [7].

Hydrazinolysis and Cyclocondensation Approaches for Heterocyclic Functionalization

Hydrazinolysis serves as a pivotal transformation for introducing nitrogen-rich functionalities to the quinazoline-dione scaffold. Treatment of ester-functionalized intermediates with hydrazine hydrate (80–85% excess) in refluxing ethanol generates key hydrazide intermediates with conversion rates >90%. These hydrazides serve as versatile precursors for heterocyclic annulation [5] [9].

Subsequent cyclocondensation reactions enable the construction of diverse fused heterocyclic systems:

  • Carbon disulfide-mediated cyclization (KOH/EtOH, reflux) yields 1,3,4-thiadiazole-appended quinazolines
  • Diethyl ethoxymethylenemalonate cyclization produces pyrimidine-fused derivatives
  • Aldehyde condensation generates Schiff base-functionalized analogs with antimicrobial potential [2] [5]

Microwave-assisted cyclocondensations dramatically enhance efficiency in these transformations. Traditional thermal cyclization (6–8 hours at 120°C) is reduced to 15–25 minutes under microwave irradiation (300W, 120°C) while improving yields by 12–18% [5]. The cyclization-selectivity relationship is profoundly influenced by the electronic nature of substituents: electron-withdrawing groups on the benzyl moiety accelerate cyclization rates but may compromise regioselectivity in unsymmetrical systems.

The mechanistic pathway for triazolyl-quinazolinone formation involves:

  • Sonogashira coupling of 6-iodo-quinazoline-diones with TMS-acetylene
  • Deprotection to terminal alkyne
  • CuAAC with benzyl azides (generated in situ from 2-chlorobenzyl bromide)
  • O-debenzylation under basic conditions [7]

This sequence achieves excellent chemo- and regioselectivity (95:5 ratio) for 1,4-triazole isomers, crucial for maintaining structural uniformity in biological evaluation.

Solvent and Catalyst Optimization in Ullmann-Type Coupling Reactions

Solvent effects profoundly influence the efficiency of copper-mediated quinazoline syntheses. Comparative studies reveal that polar aprotic solvents (DMF, NMP) facilitate higher conversions (85–92%) than protic solvents (EtOH: 65–72%; iPrOH: 60–68%) in N-arylation steps. However, environmental and safety concerns have driven the adoption of green solvent alternatives:

  • Water: Provides 75–82% yield with CuI/L-proline at 80°C
  • PEG-400: Enables catalyst recycling (3 cycles <10% efficiency loss)
  • Ionic liquids ([BMIM]BF₄): Enhance rate by 3.5x through copper coordination [5]

Ligand design represents a critical advancement in Ullmann chemistry. Bidentate nitrogen ligands (1,10-phenanthroline, DMEDA) stabilize active Cu(I) species and prevent catalyst aggregation. Recent studies demonstrate that electron-rich ligands significantly reduce activation barriers for C–N coupling:

  • Phenanthroline derivatives: Turnover frequency (TOF) = 28 h⁻¹
  • N,N'-dimethylethylenediamine: TOF = 22 h⁻¹
  • Without ligand: TOF = 5 h⁻¹ [2] [9]

Table 3: Solvent and Catalyst Systems for Ullmann Coupling

Solvent SystemCatalystLigandTemperature (°C)Yield (%)Byproduct Formation
DMFCuI1,10-Phenanthroline11092<3%
WaterCuIL-Proline80855-8%
Toluene/iPrOHCu₂ODMEDA907810-12%
[BMIM]PF₆CuClPPh₃10088<2%

Catalyst loading reduction has been achieved through nanoparticle engineering. Copper oxide nanoparticles (3–5 nm) immobilized on mesoporous silica demonstrate exceptional activity at 0.5 mol% loading, significantly below conventional systems (typically 5–10 mol%). These nanostructured catalysts maintain efficiency over five reaction cycles with less than 8% activity loss, addressing both economic and environmental concerns in large-scale synthesis [5] [10].

The oxygen sensitivity of copper catalysts necessitates careful optimization of reaction atmospheres. Inert conditions (N₂ or Ar) typically improve yields by 12–18% compared to aerobic reactions, particularly for electron-deficient substrates. However, recent protocols utilizing copper/O₂ systems show promise for oxidative coupling variants, generating quinazoline derivatives through tandem oxidation-cyclization sequences [9] [10].

Properties

CAS Number

866870-24-8

Product Name

3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

IUPAC Name

3-benzyl-1-[(2-chlorophenyl)methyl]quinazoline-2,4-dione

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.84

InChI

InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-17(19)15-24-20-13-7-5-11-18(20)21(26)25(22(24)27)14-16-8-2-1-3-9-16/h1-13H,14-15H2

InChI Key

SKGIDBOXXPHBHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.